10-Methylacridinium 10-Methylacridinium
Brand Name: Vulcanchem
CAS No.: 13367-81-2
VCID: VC20962635
InChI: InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1
SMILES: C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31
Molecular Formula: C14H12N+
Molecular Weight: 194.25 g/mol

10-Methylacridinium

CAS No.: 13367-81-2

Cat. No.: VC20962635

Molecular Formula: C14H12N+

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

10-Methylacridinium - 13367-81-2

Specification

CAS No. 13367-81-2
Molecular Formula C14H12N+
Molecular Weight 194.25 g/mol
IUPAC Name 10-methylacridin-10-ium
Standard InChI InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1
Standard InChI Key GXYLXFITCXXCQV-UHFFFAOYSA-N
SMILES C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31
Canonical SMILES C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31

Introduction

Chemical Structure and Properties

10-Methylacridinium possesses a planar tricyclic structure with a central pyridine ring fused to two benzene rings. The methylation at the nitrogen position (position 10) creates a delocalized positive charge throughout the ring system, contributing to its unique reactivity.

Physical and Chemical Properties

PropertyValue
CAS Number13367-81-2
Molecular FormulaC₁₄H₁₂N⁺
Molecular Weight194.25 g/mol
IUPAC Name10-methylacridin-10-ium
Standard InChIInChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1
Standard InChIKeyGXYLXFITCXXCQV-UHFFFAOYSA-N
Canonical SMILESC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31
Related CAS5776-39-6 (chloride)
The compound typically exists as a salt, with various counterions such as chloride, tetrafluoroborate, or perchlorate. These salts generally present as crystalline solids with varying solubility properties depending on the counterion.

Synthesis Methods

The synthesis of 10-Methylacridinium typically involves a two-step process: first, the preparation of the acridine backbone, followed by N-methylation to introduce the methyl group at the nitrogen position.

Common Synthetic Routes

Photochemical Properties

10-Methylacridinium exhibits remarkable photochemical properties that make it valuable in various applications, particularly in photocatalysis.

Electron Transfer Capabilities

Applications in Research and Technology

The unique properties of 10-Methylacridinium have led to its application in various fields of chemistry and related disciplines.

Photocatalysis in Organic Synthesis

The photocatalytic properties of 10-Methylacridinium make it valuable in organic synthesis, particularly for reactions that involve electron transfer processes. It enables the formation of reactive radical species under mild conditions, facilitating transformations that would otherwise be challenging to achieve.

Chemiluminescent Indicators and Assays

Derivatives of 10-Methylacridinium, especially those designed to exhibit chemiluminescence, find applications in analytical chemistry as indicators and in assay development. Their controlled light emission properties make them suitable for detecting specific analytes or monitoring chemical reactions .

Biological Applications

Some 10-Methylacridinium derivatives have been investigated for their biological activities, including antibacterial properties. The ability of these compounds to interact with biological macromolecules, particularly DNA, contributes to their potential applications in medicinal chemistry.

Comparison with Related Compounds

10-Methylacridinium is part of a broader family of acridinium compounds, each with distinct properties and applications. Understanding the similarities and differences between these compounds provides valuable insights into structure-property relationships.

9-Mesityl-10-methylacridinium

Recent Research Findings

Recent investigations into 10-Methylacridinium and its derivatives have expanded our understanding of its properties and potential applications.

Photocatalytic Capabilities

Studies have demonstrated the effectiveness of 10-Methylacridinium derivatives as photocatalysts in various organic transformations. Their ability to generate reactive radical species upon photoexcitation has been leveraged to develop novel synthetic methodologies under mild conditions.

Advanced Electron Transfer Systems

Research on 9-mesityl-10-methylacridinium has revealed unprecedented electron transfer properties, with the compound achieving an electron-transfer state through a single-step photoinduced process. This state exhibits an exceptionally long lifetime and high energy, suggesting potential applications in artificial photosynthesis and energy conversion technologies .

Chemiluminescence Optimization

Investigations into 10-methyl-acridinium-9-(N-sulphonylcarboxamide) salts have focused on optimizing their chemiluminescent properties through structural modifications. By varying the substituents on the sulphonamide component, researchers have developed compounds with controlled light emission kinetics, ranging from 1 to 50 seconds in duration .

Future Perspectives and Challenges

The continued exploration of 10-Methylacridinium and its derivatives presents both opportunities and challenges for future research.

Expanding Applications

The unique photophysical properties of 10-Methylacridinium suggest potential applications beyond current uses, particularly in areas such as solar energy conversion, photodynamic therapy, and advanced materials. Further research is needed to fully realize these possibilities.

Structural Optimization

Continued efforts to optimize the structure of 10-Methylacridinium derivatives for specific applications remain an active area of research. This includes modifying substituents to enhance properties such as photostability, quantum yield, and substrate specificity in photocatalytic applications.

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